molecular formula C6H10Si B3056740 Silane, di-2-propenyl- CAS No. 7387-25-9

Silane, di-2-propenyl-

Cat. No.: B3056740
CAS No.: 7387-25-9
M. Wt: 110.23 g/mol
InChI Key: XLYXITXFIZDDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, di-2-propenyl- is an organosilicon compound with the molecular formula C6H12Si. It is also known by its CAS number 7387-25-9. This compound is characterized by the presence of two propenyl groups attached to a silicon atom. It is a colorless liquid with a boiling point of approximately 103.7°C and a density of 0.7533 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, di-2-propenyl- can be synthesized through various methods. One common approach involves the reaction of 3-bromopropylene (or 3-chloropropene) with ethyl silicate under specific conditions . Another method includes the addition of hydrogen or hydrochloric acid gas to dimethyldichlorosilane in the presence of methyl chloride .

Industrial Production Methods

Industrial production of silane compounds often involves the use of high-purity silane precursors and controlled reaction environments to ensure the desired product quality. The preparation and purification procedures are critical to achieving high-purity silane, which is essential for various applications .

Chemical Reactions Analysis

Types of Reactions

Silane, di-2-propenyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or other oxidizing agents to the compound.

    Reduction: Involves the addition of hydrogen or other reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, hydrochloric acid, and various oxidizing agents. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce silanol or siloxane derivatives, while substitution reactions can yield various organosilicon compounds .

Mechanism of Action

The mechanism of action of silane, di-2-propenyl- involves the formation of stable bonds between the silicon atom and other functional groups. This compound can form covalent bonds with various substrates, enhancing their properties and functionality. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the substrate .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to silane, di-2-propenyl- include:

  • Dimethyldichlorosilane
  • Trimethylsilyl chloride
  • Vinyltrimethoxysilane

Uniqueness

Silane, di-2-propenyl- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form stable bonds with different substrates makes it a valuable compound in both research and industrial settings .

Properties

InChI

InChI=1S/C6H10Si/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYXITXFIZDDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si]CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569650
Record name Di(prop-2-en-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7387-25-9
Record name Di(prop-2-en-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, di-2-propenyl-
Reactant of Route 2
Silane, di-2-propenyl-
Reactant of Route 3
Silane, di-2-propenyl-
Reactant of Route 4
Silane, di-2-propenyl-
Reactant of Route 5
Silane, di-2-propenyl-
Reactant of Route 6
Silane, di-2-propenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.